
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves regioselective bromination and reactions with aldehydes, cyanothioacetamide, α-bromoketones, and bromine, showcasing the versatility in forming (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile derivatives. These processes are facilitated by bases like triethylamine in DMF, demonstrating the compound's complex synthetic pathway which has been elucidated through 2D NMR spectroscopy and X-ray diffraction analysis (Pakholka et al., 2021).
Molecular Structure Analysis
The molecular structure of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile and related compounds has been detailed through single-crystal X-ray diffraction, highlighting the precise geometric arrangements and confirming the presence of specific intermolecular forces that stabilize the crystal structure. This detailed structural information underpins the understanding of its chemical behavior and potential interactions (Bhanvadia et al., 2016).
Chemical Reactions and Properties
The compound participates in diverse chemical reactions, including condensation reactions with aryl boronic acids under palladium catalysis, producing a series of novel derivatives. These reactions emphasize the compound's reactive acrylonitrile group and its ability to form complex products with distinct photoluminescence characteristics, which are crucial for understanding its chemical versatility (Xu et al., 2012).
Physical Properties Analysis
Studies have shown that related acrylonitrile derivatives exhibit solid-state green fluorescence and good thermal stability, with decomposition temperatures ranging significantly. This indicates that (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile likely possesses similar fluorescent and thermal properties, contributing to its potential applications in materials science (Eltyshev et al., 2021).
Chemical Properties Analysis
The chemical properties, particularly in relation to photophysical behavior and electron-rich moieties, suggest that (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile may exhibit significant reactivity and interactions due to its acrylonitrile group and substituted phenyl rings. These aspects are essential for designing compounds with desired reactivity and interaction profiles for specific applications (Asiri et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Applications
(Z)-2-(4-(4-Bromophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile and its derivatives have been synthesized and studied for various applications. One significant area of research includes their photoluminescence characteristics, as these compounds emit green fluorescence in the solid state and in solution under UV irradiation. The compounds are known for good thermal stability, with decomposition temperatures ranging from 301 to 378 °C (Xu, Yu, & Yu, 2012).
Biological and Chemical Interactions
Furthermore, certain derivatives exhibit fungicidal activity against specific pathogens, showing promise in agricultural and medicinal chemistry. For example, studies have shown that some compounds have more than 80% growth inhibition rate against specific pathogens at certain concentrations (De-long, 2010).
Optoelectronic Applications
In the realm of optoelectronics, derivatives of this compound have been designed and synthesized for use in nonlinear optical limiting. These compounds demonstrate substantial nonlinear absorption and optical limiting behavior under specific conditions, making them suitable for protecting human eyes, optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).
Chemosensory Applications
In addition, specific derivatives have been developed as chemosensors for metal cations. These chemosensors show significant fluorescence intensity changes upon interaction with certain cations, indicating their potential utility in chemical detection and analysis (Hranjec et al., 2012).
Crystallography and Material Science
The compound and its derivatives have also been a subject of interest in crystallography and material science. Their crystal structures have been determined, elucidating the intermolecular forces and interactions that define their solid-state properties. This information is crucial for understanding and predicting the behavior of these compounds in various applications (Cruz et al., 2006).
Propiedades
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2S/c19-13-3-1-11(2-4-13)16-10-27-18(23-16)12(8-21)9-22-14-5-6-15(20)17(7-14)24(25)26/h1-7,9-10,22H/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSRAUMSJFDATI-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)[N+](=O)[O-])C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=CC(=C(C=C3)F)[N+](=O)[O-])/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)
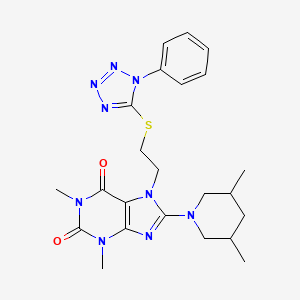

![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)
![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2493321.png)
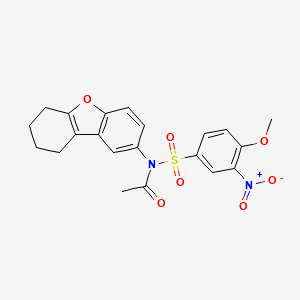
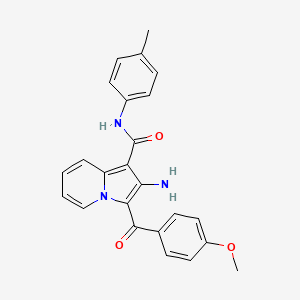
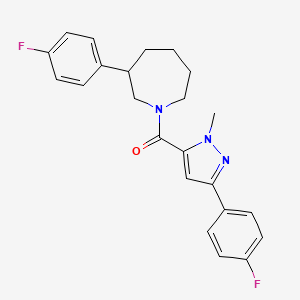
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)
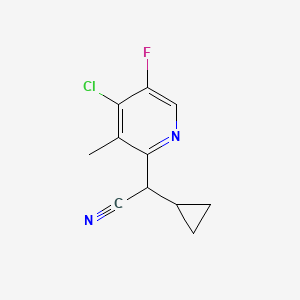
![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)
